molecular formula C₂₀H₁₃D₆FN₈O₂ B1142552 Riociguat-d6 CAS No. 1304478-43-0

Riociguat-d6

Numéro de catalogue B1142552
Numéro CAS: 1304478-43-0
Poids moléculaire: 428.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Riociguat is a novel therapeutic agent that targets the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway. It is designed to treat pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) by directly stimulating soluble guanylate cyclase (sGC), thereby enhancing the sensitivity of sGC to endogenous nitric oxide (NO) (Hoeper et al., 2021).

Synthesis Analysis

The synthesis of Riociguat involves multiple steps, starting from the preparation of initial compounds such as 2-fluorobenzylhydrazine and the sodium salt of ethyl cyanopyruvate, leading to the final compound through a series of functional group transformations and cyclization reactions (Song, 2011).

Molecular Structure Analysis

Riociguat's molecular structure features include strong π-π interactions and a unique dimeric R22(14) motif. The crystal structures of Riociguat and its solvates reveal distinct packing patterns, with solvates adopting channel-like patterns and the base form adopting sheet-like patterns, demonstrating the compound's solid-state complexity (Zhou et al., 2017).

Chemical Reactions and Properties

Riociguat's chemical properties, including its reactivity under various conditions, have been extensively studied. Stress degradation studies under different conditions (e.g., hydrolytic, oxidative) have identified specific degradation products, elucidating its stability profile and the pathways through which it degrades (Pandya & Rajput, 2019).

Physical Properties Analysis

The physical properties of Riociguat, including solubility and crystalline forms, play a crucial role in its pharmacokinetics and pharmacodynamics. The identification and characterization of Riociguat's crystalline forms, as well as their solvates, contribute to understanding its absorption and bioavailability (Zhou et al., 2017).

Applications De Recherche Scientifique

Soluble Guanylate Cyclase Stimulators and Their Potential Use

Riociguat, as a potent and specific stimulator of soluble guanylyl cyclase (sGC), exemplifies significant progress in research and development efforts for sGC stimulators since the mid-1990s. Its approval in 2013 marked the introduction of a new class of treatment with a broad potential across various indications, primarily cardiovascular diseases. Advances in patent literature from 2014 to 2019 highlight the development of new compound classes of sGC stimulators, such as vericiguat and praliciguat, which offer different physicochemical and kinetic profiles. These compounds, including Riociguat, demonstrate potential for tissue selectivity and various application routes, indicating a wide indication space for cardiovascular diseases and beyond (Sandner et al., 2021).

Riociguat for Pulmonary Hypertension Treatment

Riociguat's role in treating pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) underscores its innovative mechanism of action. It acts independently of endogenous nitric oxide (NO), offering a unique treatment avenue for these conditions. Riociguat is notable for being the first approved drug for non-operable CTEPH and sustained CTEPH after pulmonary endarterectomy, providing a pharmacologic treatment option for a previously underaddressed group of patients. This approval is based on significant improvements in exercise capacity, pulmonary vascular resistance, and other hemodynamic parameters in symptomatic PAH patients, as demonstrated in the Phase III PATENT studies, and in patients with inoperable CTEPH or persistent/recurrent CTEPH after surgery, as shown in the CHEST studies (Meis & Behr, 2014).

Advancements in sGC Stimulator Applications

Recent studies have expanded the understanding and application of sGC stimulators like Riociguat in treating various forms of pulmonary hypertension (PH), highlighting its efficacy and safety. Beyond the initial applications in PAH and CTEPH, research suggests potential benefits in other PH forms, further broadening the therapeutic reach of sGC stimulators. This includes exploring the effects on hemodynamic parameters, functional status, and the possibility of right heart chamber remodeling during therapy, reinforcing the role of Riociguat and similar compounds in advancing treatment for pulmonary hypertension and potentially other conditions (Simakova & Moiseeva, 2020).

Mécanisme D'action

Target of Action

Riociguat-d6 primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a molecule that plays a crucial role in various physiological processes .

Mode of Action

This compound has a dual mode of action. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

This compound affects the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, this compound enhances the production of cGMP, a key messenger in many biological processes .

Pharmacokinetics

This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .

Result of Action

The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlates with its exposure in patients with PAH or CTEPH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .

Safety and Hazards

Riociguat is generally well-tolerated, but it does have some potential side effects. These include headache, indigestion, diarrhea, decreased blood pressure, dizziness, vomiting, nausea, anemia (low number of red blood cells), gastro-esophageal reflux disease, and constipation .

Orientations Futures

Riociguat is a promising addition to the treatment options for patients with CTEPH or PAH . Future research efforts are focused on ways to disrupt the mechanisms leading to pulmonary vascular remodeling. By targeting aberrations identified in the metabolism and proliferative state of pulmonary vascular cells, novel PAH treatment pathways may be just on the horizon .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Riociguat-d6 involves the incorporation of six deuterium atoms into the Riociguat molecule. This can be achieved through the use of deuterated starting materials and specific deuterated reagents in key reactions. The synthesis pathway should be designed in a way that allows for efficient and selective incorporation of deuterium atoms without affecting the overall structure or function of the Riociguat molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated guanidine", "Deuterated ethyl cyanoacetate", "Deuterated hydroxylamine hydrochloride", "Deuterated sodium methoxide", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated guanidine in the presence of deuterated sulfuric acid to form deuterated 1,2,4-triazolo[4,3-a]pyridine", "Step 2: Reaction of deuterated 1,2,4-triazolo[4,3-a]pyridine with deuterated hydroxylamine hydrochloride to form deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine", "Step 3: Alkylation of deuterated 1,2,4-oxadiazolo[3,4-d]pyridazine with deuterated ethyl cyanoacetate in the presence of deuterated sodium methoxide to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate", "Step 4: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)oxoethyl)acetate to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate", "Step 5: Reduction of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)hydroxyethyl)acetate with deuterated sodium borodeuteride to form deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate", "Step 6: Hydrolysis of deuterated methyl 2-{4,6-bis[(methyl-d3)amino]-1,3,5-triazin-2-yl}-2-(2-(methyl-d3)deuteroxyethyl)acetate to form deuterated Riociguat-d6" ] }

Numéro CAS

1304478-43-0

Formule moléculaire

C₂₀H₁₃D₆FN₈O₂

Poids moléculaire

428.45

Synonymes

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester;  N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.